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molecular formula C10H10FNO B8783651 1-(4-Fluorophenyl)cyclopropanecarboxamide CAS No. 133284-48-7

1-(4-Fluorophenyl)cyclopropanecarboxamide

Cat. No. B8783651
M. Wt: 179.19 g/mol
InChI Key: VQEGVEJEUOVINR-UHFFFAOYSA-N
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Patent
US08765767B2

Procedure details

A mixture of N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide (1.5 g, 4.55 mmol) and TFA (7.02 mL, 91 mmol) was stirred at rt for 2 h. The reaction mixture was concentrated under vacuum. The residue was suspended in EtOAc (20 mL) and sat'd aqueous sodium bicarbonate (20 mL). The suspension was filtered and the filter cake was washed with EtOAc. The EtOAc layer of the filtrate was separated and the aqueous layer was extracted with ethyl acetae (2×10 mL). The combined EtOAc layers layers were washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated. The residue was triturated with a minimum amount of MeOH to give 1-(4-fluorophenyl)cyclopropanecarboxamide (0.7 g, 3.71 mmol, 81% yield) as white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.48-7.37 (m, 2H), 7.12-7.02 (m, 2H), 5.70 (br. s., 1H), 5.28 (br. s., 1H), 1.63 (q, J=3.8 Hz, 2H), 1.07 (q, J=3.8 Hz, 2H). LCMS: M+1=180.0.
Name
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.02 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[NH:6][C:7]([C:9]1([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:11][CH2:10]1)=[O:8].C(O)(C(F)(F)F)=O>>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2([C:7]([NH2:6])=[O:8])[CH2:11][CH2:10]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Quantity
1.5 g
Type
reactant
Smiles
COC1=C(CNC(=O)C2(CC2)C2=CC=C(C=C2)F)C=CC(=C1)OC
Name
Quantity
7.02 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The EtOAc layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetae (2×10 mL)
WASH
Type
WASH
Details
The combined EtOAc layers layers were washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a minimum amount of MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.71 mmol
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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